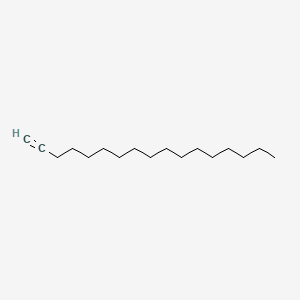

1-Heptadécyne

Vue d'ensemble

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their reactivity and properties. X-ray crystallography and theoretical calculations are common methods to study these structures, as seen in the analysis of tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene and 1',7',7'-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine . These studies provide detailed insights into the arrangement of atoms within a molecule, which is essential for understanding the behavior of 1-heptadecyne.

Chemical Reactions Analysis

Chemical reactions involving bicyclic compounds can be complex, involving multiple pathways and stereochemical outcomes. For example, the thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane to bicyclo[4.3.0]non-1(9)-ene occurs with both suprafacial and antarafacial stereochemistry . The chlorination of bicyclo[2,2,1]heptane also demonstrates the formation of mono- and dichloro products, showcasing the reactivity of such structures . These reactions provide a glimpse into the types of chemical transformations that may be relevant to 1-heptadecyne.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The synthesis and characterization of energetic organic peroxides, such as 1,4-Dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptanes, reveal their sensitivities and thermal behavior . These properties are important for practical applications and safety considerations. Understanding the properties of similar bicyclic compounds can help infer the properties of 1-heptadecyne.

Applications De Recherche Scientifique

Médecine : Propriétés anti-inflammatoires

Le 1-Heptadécyne a été étudié pour ses effets anti-inflammatoires. Une étude publiée dans PLOS ONE a étudié la capacité du composé à moduler NF-kB, un complexe protéique qui contrôle la transcription de l'ADN, la production de cytokines et la survie cellulaire . La recherche a mis en évidence son potentiel à réduire l'inflammation en atténuant l'activation de NF-kB induite par les espèces réactives via les voies NIK/IKK et MAPKs.

Science des matériaux : Propriétés thermophysiques

En science des matériaux, les propriétés thermophysiques du this compound présentent un intérêt. Les tables thermodynamiques Web Thermo Tables du NIST/TRC fournissent des données de propriétés thermodynamiques évaluées de manière critique pour les composés purs, y compris le this compound . Ces propriétés sont essentielles pour la conception de matériaux et la compréhension de leur comportement à différentes températures et pressions.

Sciences environnementales : Analyse des composés organiques volatils

L'impact environnemental des composés organiques volatils (COV) est un domaine d'étude important. Le this compound, étant un hydrocarbure à longue chaîne, peut faire l'objet de recherches pour comprendre le comportement et les effets des COV dans l'atmosphère .

Énergie : Recherche sur les carburants et la combustion

Le this compound peut être utilisé dans la recherche énergétique, notamment pour étudier les propriétés des carburants et les processus de combustion. Le NIST Chemistry WebBook fournit des données qui peuvent aider à analyser ses caractéristiques de combustion et son potentiel en tant que composant de biocarburant .

Agriculture : Métabolisme et croissance des plantes

La recherche en agriculture pourrait explorer le rôle du this compound dans le métabolisme et la croissance des plantes. En tant qu'hydrocarbure, il pourrait faire partie d'études sur la respiration des plantes et le stockage d'énergie, contribuant à la compréhension de l'optimisation du rendement des cultures .

Applications industrielles : Synthèse et fabrication

Dans les applications industrielles, le this compound peut être utilisé dans la synthèse de divers produits chimiques et matériaux. Ses propriétés, telles que son point d'ébullition et sa réactivité, en font un candidat pour une utilisation dans les processus de fabrication qui nécessitent des caractéristiques chimiques spécifiques .

Mécanisme D'action

Propriétés

IUPAC Name |

heptadec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h1H,4-17H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDNKQWGBZFFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180814 | |

| Record name | 1-Heptadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26186-00-5 | |

| Record name | 1-Heptadecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26186-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptadecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026186005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Heptadecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

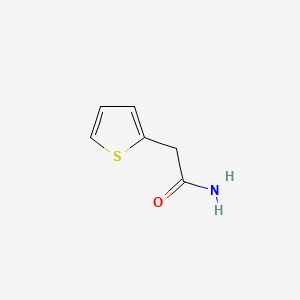

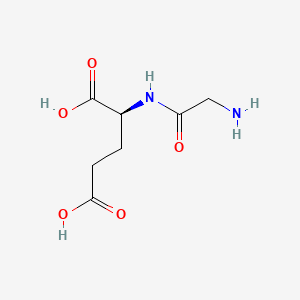

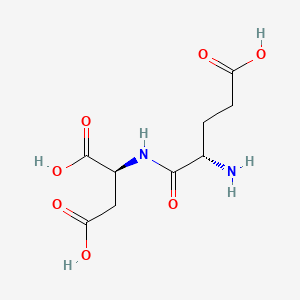

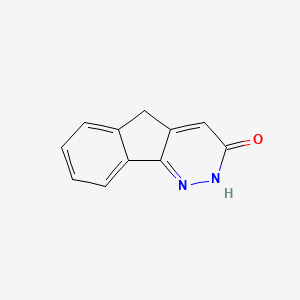

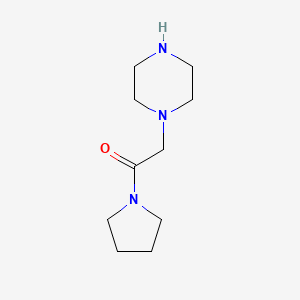

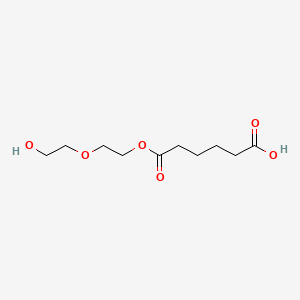

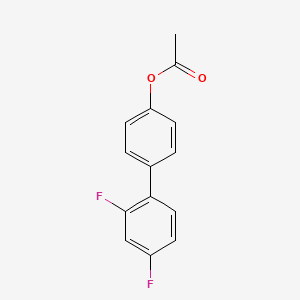

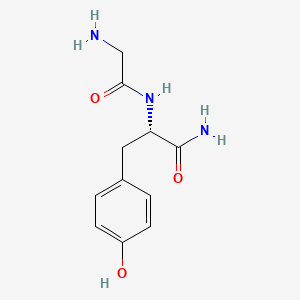

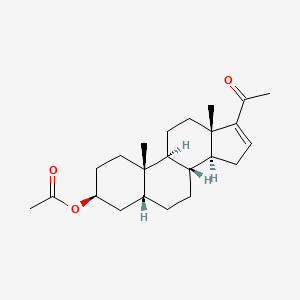

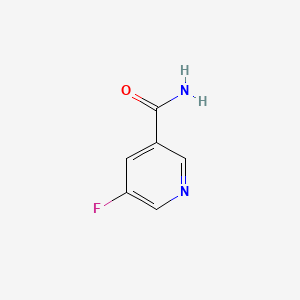

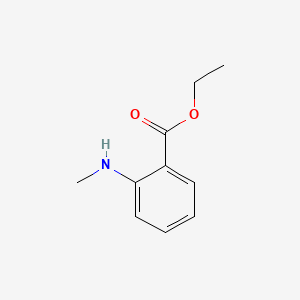

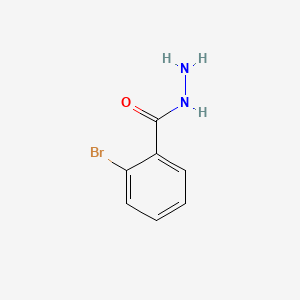

Feasible Synthetic Routes

Q & A

Q1: What is the primary source of 1-Heptadecyne identified in the provided research?

A1: 1-Heptadecyne was identified as a constituent of the essential oil extracted from Physochlaine infundibularis Kuang using steam distillation. []

Q2: Aside from essential oils, has 1-Heptadecyne been found in any other natural sources?

A2: Yes, 1-Heptadecyne was also identified as a component in the ethanolic extract of Hyptis capitata leaves. [] This suggests that this compound might be present in other plant species as well.

Q3: What analytical technique was employed to identify and quantify 1-Heptadecyne in these natural sources?

A3: Both studies utilized Gas Chromatography-Mass Spectrometry (GC/MS) for the separation, identification, and quantification of 1-Heptadecyne and other components present in the essential oil and plant extract. [, ]

Q4: The research mentions potential larvicidal activity associated with Hyptis capitata extracts. Is there any evidence suggesting 1-Heptadecyne contributes to this activity?

A4: While the research points to 1-Heptadecyne as a component of the Hyptis capitata leaf extract, it doesn't directly confirm its individual contribution to the observed larvicidal activity. Further research, potentially isolating and testing 1-Heptadecyne separately, would be required to confirm its role. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.